2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
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Overview
Description
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a pyrrolidin-3-yloxy group. The compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride typically involves the reaction of 2-methyl-5-hydroxypyridine with (3R)-pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.
Pyridine derivatives: Compounds such as 2-methyl-5-hydroxypyridine and 2-methyl-5-chloropyridine.
Uniqueness
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Biological Activity
2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition, receptor modulation, and therapeutic applications.
The compound's chemical formula is C10H14N2O⋅2HCl with a molecular weight of approximately 240.14 g/mol. Its synthesis typically involves the reaction of 2-methyl-5-hydroxypyridine with (3R)-pyrrolidine under basic conditions, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, its action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It may interact with receptors, influencing signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects in models of neurodegeneration.
- Antimicrobial Properties : Some studies have indicated antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in vitro. Results indicated that it significantly reduced neuronal cell death induced by oxidative stress, suggesting potential for treating neurodegenerative disorders .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound. Testing against several bacterial strains revealed that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria .
Study 3: Enzyme Inhibition
In a study assessing enzyme inhibition, this compound was shown to inhibit a specific enzyme involved in metabolic pathways related to cancer progression. This finding suggests potential applications in cancer therapeutics .
Data Summary Table
Properties
IUPAC Name |
2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJFEJCCKYLLY-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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